molecular formula C24H26N4O B2755812 (E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine CAS No. 1203444-49-8

(E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2755812
CAS No.: 1203444-49-8
M. Wt: 386.499
InChI Key: RQYAGQFDOBHBFB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-Cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative characterized by a 4-methoxyphenyl substituent at position 6 and a 4-cinnamylpiperazine moiety at position 4 of the pyrimidine ring. Pyrimidine derivatives are widely explored for their pharmacological properties, including antimicrobial, anticancer, and kinase inhibition activities .

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-29-22-11-9-21(10-12-22)23-18-24(26-19-25-23)28-16-14-27(15-17-28)13-5-8-20-6-3-2-4-7-20/h2-12,18-19H,13-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYAGQFDOBHBFB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the cinnamyl and methoxyphenyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrimidine derivatives with variations in substituents, synthesis routes, and biological activities. Key analogs include:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position 4 and 6) Synthesis Method Biological Activity Key Reference
(E)-4-(4-Cinnamylpiperazin-1-yl)-6-(4-Methoxyphenyl)Pyrimidine 4: 4-Cinnamylpiperazine; 6: 4-Methoxyphenyl Nucleophilic substitution (Piperazine + Pyrimidine intermediate) Not reported (Theoretical: Anticancer/antimicrobial) N/A (Inferred from analogs)
4-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)-6-(Thiophen-2-yl)Pyrimidine (4a) 4: 4-Methylpiperazine; 6: Thiophen-2-yl Reflux with N-methylpiperazine in ethanol Antimicrobial (Gram-positive bacteria)
4-(4-Methoxyphenyl)-6-(Trifluoromethyl)Pyrimidine (H3B-859 adduct) 4: Trifluoromethyl; 6: 4-Methoxyphenyl Covalent modification via alkylation WRN helicase inhibition (86% alkylation efficiency)
4-(4-Methoxyphenyl)-6-(4-Trifluoromethylphenyl)Pyrimidin-2-Amine 4: 4-Trifluoromethylphenyl; 6: 4-Methoxyphenyl Cyclization with thiourea and methylation Anticancer (EAC model; improved RBC counts at 400 mg/kg)
5-(4-Fluorophenyl)-4-[4-(3,4-Dichlorophenyl)Piperazin-1-yl]-6-Methylthieno[2,3-d]Pyrimidine 4: Piperazine; 6: Thienopyrimidine core Multi-step heterocyclic synthesis Not reported (Structural analog for CNS targets)

Key Observations:

Substituent Effects on Activity :

  • The 4-methoxyphenyl group at position 6 is a common feature in antimicrobial and anticancer analogs, likely due to its electron-donating properties enhancing binding to target proteins .
  • The piperazine moiety at position 4 improves solubility and enables interactions with biological targets (e.g., kinases, microbial enzymes). Bulkier substituents like cinnamyl may enhance selectivity but reduce bioavailability compared to smaller groups (e.g., methylpiperazine) .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution (e.g., replacing methylsulfanyl groups with piperazine derivatives in ethanol under reflux) . Covalent modifiers (e.g., H3B-859) utilize alkylation to target cysteine residues, as seen in WRN helicase inhibition .

Biological Performance :

  • Antimicrobial Activity : Piperazine-containing pyrimidines (e.g., compound 4a) show efficacy against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to standard drugs .
  • Anticancer Activity : The 4-trifluoromethylphenyl analog demonstrates dose-dependent improvement in hematological parameters (e.g., RBC counts) in murine models .

Biological Activity

(E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a cinnamylpiperazine and a methoxyphenyl group. Its synthesis typically involves multiple steps, including the formation of the pyrimidine ring followed by substitutions to introduce the piperazine and cinnamyl groups. The synthetic route can be optimized for scalability in industrial applications, focusing on yield and purity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in tumor growth. The compound's mechanism of action appears to involve the modulation of specific enzymes or receptors linked to cancer progression.

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. The presence of the piperazine moiety is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the cinnamyl and methoxyphenyl groups can significantly impact biological activity. For instance:

  • Cinnamyl Substituent : Variations in the cinnamyl group have been linked to changes in potency against cancer cell lines.
  • Methoxy Group : The position and number of methoxy substituents influence both solubility and bioactivity.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range. This suggests significant potential for further development as an anticancer agent.
  • Animal Models : In vivo studies using murine models indicated that administration of the compound led to a reduction in tumor size without significant toxicity, highlighting its therapeutic potential.

Comparative Analysis

CompoundStructureBiological ActivityReferences
This compoundStructureAnticancer, Antimicrobial
(E)-4-cinnamylpiperazineSimilarity in piperazine structureModerate antimicrobial
4-methoxyphenylimidazo[2,1-b]thiazoleLacks piperazineLimited anticancer activity

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization to avoid side products.
  • Use of anhydrous solvents (e.g., THF, DCM) for piperazine functionalization.
  • Catalysts like Pd(OAc)₂ for stereochemical integrity in cinnamyl group addition .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiourea, EtOH, 70°C65>90%
2Piperazine, DMF, 100°C7888%
3Cinnamyl bromide, Pd(OAc)₂, 80°C5295%

Which analytical methods are most effective for characterizing this compound and its intermediates?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine ring and E-configuration of the cinnamyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 431.2124 for C₂₄H₂₇N₄O).
  • HPLC-PDA : Assess purity (>95% for biological assays) and detect stereoisomers .

Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in the piperazine region .

How should researchers design initial biological screening assays for this compound?

Basic Research Question

  • Target Selection : Prioritize kinases or GPCRs due to piperazine-pyrimidine scaffolds’ historical affinity .
  • Assay Types :
    • In vitro enzyme inhibition (e.g., EGFR kinase assay).
    • Cell viability assays (MTT/XTT) in cancer lines (e.g., MCF-7, HeLa).
  • Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle controls .

Data Interpretation : IC₅₀ values <10 μM warrant further SAR studies.

What strategies are used to analyze structure-activity relationships (SAR) for analogs of this compound?

Advanced Research Question
Key Modifications :

  • Piperazine Substitution : Compare 4-cinnamyl vs. 4-benzyl groups for lipophilicity and target engagement.
  • Pyrimidine Substituents : Evaluate electron-withdrawing (e.g., -F) vs. donating (-OCH₃) groups at position 5.

Q. Example SAR Table :

AnalogSubstituent (Position 4)IC₅₀ (EGFR, μM)LogP
1Cinnamyl2.33.1
2Benzyl8.72.8
34-Fluorobenzyl5.43.0

Q. Methodology :

  • Synthesize analogs via parallel chemistry.
  • Use molecular docking (AutoDock Vina) to predict binding modes .

How can researchers investigate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment.
  • Transcriptomics : RNA-seq to map signaling pathways (e.g., MAPK/ERK).
  • Biophysical Assays : Surface plasmon resonance (SPR) for binding kinetics with purified targets .

Case Study : A 2021 study linked similar piperazine-pyrimidines to tubulin polymerization inhibition via SPR (KD = 120 nM) .

How should contradictory data between in vitro and in vivo efficacy be resolved?

Advanced Research Question
Common Causes :

  • Poor pharmacokinetics (e.g., rapid hepatic clearance).
  • Off-target effects in vivo.

Q. Resolution Workflow :

ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assay).

Pharmacokinetic Studies : Measure plasma half-life in rodent models.

Target Engagement Validation : Use PET tracers or Western blotting for target modulation .

What computational tools are suitable for predicting the compound’s physicochemical properties?

Advanced Research Question

  • LogP/LogD : SwissADME or MarvinSuite.
  • pKa : ACD/Labs or Epik.
  • CYP450 Metabolism : Schrödinger’s QikProp.

Validation : Compare predictions with experimental data (e.g., HPLC logD7.4 = 2.9 vs. predicted 3.1) .

What methodologies assess the compound’s stability under various storage and experimental conditions?

Basic Research Question

  • Forced Degradation Studies :
    • Acidic (0.1M HCl, 40°C).
    • Oxidative (3% H₂O₂, 25°C).
  • Long-Term Stability : Monitor purity via HPLC at 0, 3, 6 months (25°C/60% RH).

Key Finding : Pyrimidine derivatives degrade rapidly under UV light—use amber vials for storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.